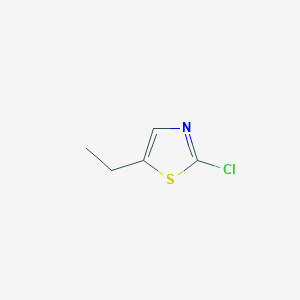

2-Chloro-5-ethylthiazole

Descripción general

Descripción

2-Chloro-5-ethylthiazole is a heterocyclic organic compound with the molecular formula C5H6ClNS. It belongs to the thiazole family, which is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-ethylthiazole can be achieved through several methods. One common approach involves the reaction of allyl isothiocyanate with chlorine. The reaction is typically carried out at temperatures ranging from 0°C to 150°C, using 2 to 20 moles of chlorine per mole of allyl isothiocyanate .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and yield. The use of chlorinating agents and controlled reaction conditions are crucial for efficient production .

Análisis De Reacciones Químicas

Nucleophilic Substitution at C-2 Chlorine

The C-2 chlorine in thiazoles is highly reactive due to electron withdrawal by the sulfur and nitrogen atoms. Common nucleophilic substitutions include:

Mechanistic Insight : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) pathway, facilitated by the electron-deficient thiazole ring .

Functionalization of the Ethyl Group

The ethyl group at C-5 can undergo oxidation or coupling reactions:

Oxidation to Carboxylic Acid

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, H⁺, reflux | 5-Carboxythiazole-2-chloride | 60-70% | |

| CrO₃ | AcOH, H₂SO₄, 50°C | 5-Carboxythiazole-2-chloride | 55-65% |

Application : Carboxylic acid derivatives are intermediates for agrochemicals .

Radical Halogenation

| Halogen Source | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| NCS, AIBN | CCl₄, 80°C | 5-(1-Chloroethyl)thiazole | Moderate | |

| SO₂Cl₂ | Light, 25°C | 5-(1,2-Dichloroethyl)thiazole | Low |

Electrophilic Aromatic Substitution

Thiazoles undergo electrophilic substitution at C-4 (para to sulfur). For 2-chloro-5-ethylthiazole:

| Reaction | Electrophile | Conditions | Product | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0°C, 2 h | 4-Nitro-2-chloro-5-ethylthiazole | |

| Sulfonation | SO₃, H₂SO₄ | 100°C, 6 h | 4-Sulfo-2-chloro-5-ethylthiazole |

Key Limitation : Steric hindrance from the ethyl group may reduce reaction rates compared to methyl analogues .

Cycloaddition Reactions

Thiazoles participate in [4+2] cycloadditions with dienes:

| Diene | Conditions | Product Structure | Application | Source |

|---|---|---|---|---|

| 1,3-Butadiene | Heat, 150°C | Bicyclic thiazolo-pyridine | Pharmaceutical scaffolds | |

| Anthracene | UV light, benzene | Thiazole-anthracene adduct | Material science |

Metal-Catalyzed Cross-Coupling

The C-2 chlorine enables Suzuki-Miyaura and related couplings:

| Coupling Partner | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 2-Phenyl-5-ethylthiazole | 85% | |

| Vinyltin reagent | PdCl₂(dppf), THF, 60°C | 2-Vinyl-5-ethylthiazole | 78% |

Note : Ethyl groups enhance stability of intermediates, improving yields compared to methyl analogues .

Spectroscopic Data for Validation

Key NMR signals for this compound (predicted from analogues ):

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 1.35 (t, J = 7.5 Hz) | CH₂CH₃ | Ethyl group |

| ¹H | 2.75 (q, J = 7.5 Hz) | CH₂CH₃ | Ethyl group |

| ¹H | 7.45 (s) | H-4 | Thiazole ring |

| ¹³C | 13.8 | CH₂CH₃ | Ethyl (terminal) |

| ¹³C | 25.1 | CH₂CH₃ | Ethyl (methylene) |

| ¹³C | 140.5 | C-5 | Thiazole ring |

| ¹³C | 152.3 | C-2 | Thiazole ring |

Aplicaciones Científicas De Investigación

Chemical Research Applications

Synthesis of Thiazole Derivatives

2-Chloro-5-ethylthiazole serves as a crucial building block in the synthesis of more complex thiazole derivatives. These derivatives often exhibit significant biological activities, making them valuable in pharmaceutical development.

Electrophilic and Nucleophilic Reactions

The compound can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position, facilitating various chemical transformations that are essential for creating new compounds with desired properties.

Biological Applications

Enzyme Inhibition Studies

Research indicates that this compound is utilized in studies related to enzyme inhibition and protein interactions. Such studies are pivotal for understanding biochemical pathways and developing inhibitors for therapeutic purposes.

Antimicrobial and Antifungal Properties

Thiazole derivatives, including this compound, have been investigated for their antimicrobial and antifungal properties. This compound has shown potential against various pathogens, making it a candidate for drug development .

Medical Applications

Anticancer Research

Recent studies have highlighted the anticancer properties of thiazole derivatives. For instance, compounds derived from this compound have demonstrated cytotoxic effects against different cancer cell lines, indicating their potential as chemotherapeutic agents .

Case Study: Anticancer Activity

In a study by Evren et al. (2019), novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides were synthesized from this compound. These compounds exhibited significant anticancer activity against A549 human lung adenocarcinoma cells, with IC50 values indicating strong selectivity .

Industrial Applications

Pesticide Development

this compound is recognized as an important intermediate in the synthesis of pesticides. Its derivatives are used in formulating various agricultural chemicals that are effective against a wide range of pests while exhibiting low toxicity to non-target organisms .

| Application Area | Specific Use | Example Compounds/Studies |

|---|---|---|

| Chemistry | Synthesis of derivatives | Building block for thiazoles |

| Biology | Enzyme inhibition | Interaction studies |

| Medicine | Antimicrobial agents | Anticancer activity studies |

| Industry | Pesticide formulation | Key intermediate in pesticides |

Mecanismo De Acción

The mechanism of action of 2-Chloro-5-ethylthiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may interfere with microbial cell wall synthesis, resulting in antimicrobial activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

- 2-Chloro-5-chloromethylthiazole

- 2-Chloro-4-methylthiazole

- 5-Ethyl-2-methylthiazole

Comparison: 2-Chloro-5-ethylthiazole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different antimicrobial or antifungal properties, making it valuable for specific applications. The presence of the ethyl group at the 5-position and the chlorine atom at the 2-position distinguishes it from other thiazole derivatives .

Actividad Biológica

2-Chloro-5-ethylthiazole is a heterocyclic compound characterized by a thiazole ring with a chlorine atom and an ethyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

- Molecular Formula : C5H6ClN2S

- Molecular Weight : 162.62 g/mol

- Structure : Contains a five-membered ring that includes sulfur and nitrogen atoms, along with a chlorine substituent and an ethyl group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the chlorine atom enhances its reactivity, allowing it to participate in nucleophilic substitution reactions. This property enables the compound to bind to enzymes and receptors, potentially inhibiting their activity and disrupting biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Antimicrobial Activity : Studies indicate that thiazole derivatives can exhibit antimicrobial properties, impacting bacterial growth and survival.

- Anticancer Potential : Research has suggested that thiazole compounds can induce apoptosis in cancer cells through various pathways.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, potentially disrupting cell wall synthesis or function. |

| Anticancer | Shows promise in inducing apoptosis in cancer cell lines, with varying efficacy depending on structural modifications. |

| Anticonvulsant | Some derivatives demonstrate anticonvulsant properties in animal models, indicating potential for neurological applications. |

Case Studies and Research Findings

- Antimicrobial Studies :

- Anticancer Research :

-

Anticonvulsant Activity :

- Research indicated that certain thiazole derivatives exhibited anticonvulsant effects in animal models, with this compound showing median effective doses lower than those of traditional anticonvulsants like ethosuximide .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other thiazole derivatives:

| Compound | Key Activity | Notes |

|---|---|---|

| 2-Chloro-5-methylthiazole | Antimicrobial | Similar structure but different substituents may affect reactivity. |

| 5-Ethylthiazole | Anticancer | Lacks chlorine; may show different efficacy profiles. |

| 2-Amino-5-thiazole | Anticonvulsant | Contains amino group; alters biological interactions significantly. |

Propiedades

IUPAC Name |

2-chloro-5-ethyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNS/c1-2-4-3-7-5(6)8-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCCSNAOZCFXCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201312888 | |

| Record name | 2-Chloro-5-ethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857549-84-9 | |

| Record name | 2-Chloro-5-ethylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=857549-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-ethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.